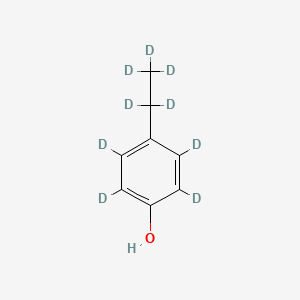
p-Ethylphenol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Ethylphenol-d9: is a deuterated form of p-Ethylphenol, where nine hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. It has the molecular formula C8HD9O and a molecular weight of 131.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of p-Ethylphenol-d9 typically involves the deuteration of p-Ethylphenol. This can be achieved through catalytic exchange reactions where p-Ethylphenol is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures, ensuring efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: p-Ethylphenol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form p-Ethylquinone.
Reduction: It can be reduced to form p-Ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: p-Ethylquinone
Reduction: p-Ethylcyclohexanol
Substitution: p-Nitroethylphenol, p-Sulfoethylphenol, p-Haloethylphenol.
Applications De Recherche Scientifique
Chemistry: p-Ethylphenol-d9 is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling. This helps in the accurate quantification and identification of compounds in complex mixtures .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its deuterated nature allows for the tracing of metabolic processes without interference from naturally occurring isotopes .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of p-Ethylphenol-d9 is similar to that of p-Ethylphenol. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways. The molecular targets and pathways involved include various enzymes and receptors that interact with the phenolic group .
Comparaison Avec Des Composés Similaires
- p-Methylphenol (p-Cresol)
- p-Isopropylphenol
- p-Butylphenol
Comparison: p-Ethylphenol-d9 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. Compared to p-Methylphenol and p-Isopropylphenol, this compound offers better stability and reduced interference in spectroscopic analyses. Its chemical properties are similar to other alkylphenols, but the presence of deuterium enhances its utility in research and industrial applications .
Propriétés
Formule moléculaire |
C8H10O |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D |
Clé InChI |
HXDOZKJGKXYMEW-SBPQMTJLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] |
SMILES canonique |
CCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


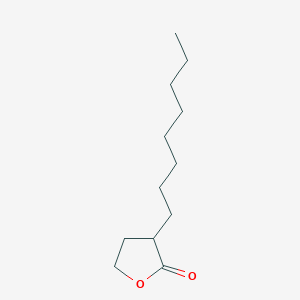
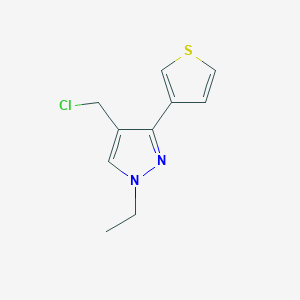
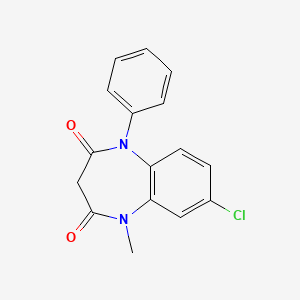

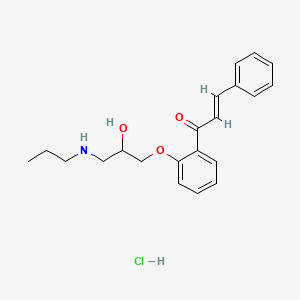
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
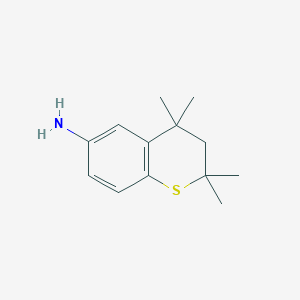
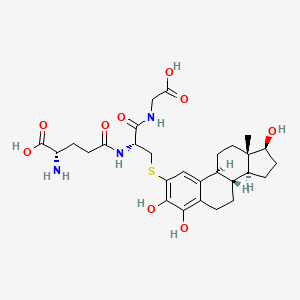
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)

![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
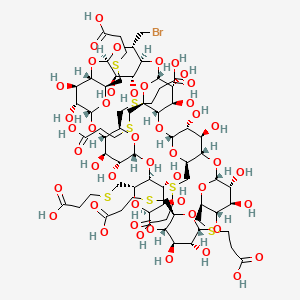
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
